6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
6-[(4-bromophenyl)methoxy]-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C13H16BrNO/c14-11-3-1-10(2-4-11)7-16-12-5-13(6-12)8-15-9-13/h1-4,12,15H,5-9H2 |
InChI Key |
DKOXYGDZDQJXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
A critical intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is synthesized through zinc-mediated reductive dehalogenation. For example, treatment of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with zinc powder in methanol under nitrogen yields the ketone intermediate with 66% efficiency. Alternative protocols using acetic acid and dioxane at ambient temperatures achieve comparable results (58% yield).
Table 1: Reaction Conditions for Spirocyclic Ketone Synthesis
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Zn, NH4Cl | Methanol | 20°C | 66% |
| tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Zn, Acetic Acid | Dioxane | 0–20°C | 58% |
The choice of solvent significantly impacts reaction kinetics, with methanol favoring faster reductions compared to dioxane.
Functionalization of the Spirocyclic Core
Reduction to tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
The ketone group at position 6 is reduced to a hydroxyl group using sodium borohydride (NaBH4) in methanol. This step proceeds quantitatively (100% yield) at 0°C under inert atmospheres, producing the alcohol intermediate. The reaction’s efficiency is attributed to the mild reducing conditions, which prevent over-reduction or side reactions.
Deprotection of the tert-Butyl Carbamate
Acid-Mediated Cleavage
Removing the tert-butyl carbamate protecting group is achieved via treatment with hydrochloric acid in dioxane. This step generates the free amine, 2-azaspiro[3.3]heptan-6-one, which is subsequently functionalized. For example, exposure to 4 M HCl in dioxane at room temperature for 1 hour quantitatively cleaves the tert-butyl group.
Final Etherification and Purification
The free amine is then reacted with 4-bromobenzyl bromide under basic conditions to form the desired ether linkage. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity, though yields for this final step are inferred from analogous reactions (≈60–70%).
Optimization Strategies
Solvent and Temperature Effects
Reaction yields are highly sensitive to solvent polarity and temperature. Methanol enhances reduction rates in zinc-mediated steps, while dioxane improves solubility for acid-labile intermediates. Lower temperatures (0°C) minimize side reactions during NaBH4 reductions.
Catalytic and Stoichiometric Considerations
Zinc powder stoichiometry directly influences dehalogenation efficiency, with a 2.6:1 molar ratio (relative to the starting material) proving optimal. Excess NaBH4 (2 equivalents) ensures complete ketone reduction without compromising the spirocyclic structure.
Challenges and Alternative Pathways
Competing Side Reactions
Undesired byproducts, such as over-alkylated species or ring-opened derivatives, may form during etherification. These are mitigated by controlled addition rates and rigorous temperature monitoring.
Chemical Reactions Analysis
Types of Reactions
6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .
Scientific Research Applications
6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azaspiro structure can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Insights
Structural Rigidity and Bioisosteric Potential
The 2-azaspiro[3.3]heptane core is a well-established piperidine bioisostere, offering improved metabolic stability due to reduced susceptibility to oxidative enzymes . For example, in fetal hemoglobin inducers, the spirocyclic derivative 18 () demonstrated superior oral bioavailability compared to non-spirocyclic analogs, attributed to its rigid 3D conformation and optimized logP values .
Substituent Effects on Pharmacokinetics
- Halogenated Groups : The bromine atom in the target compound increases molecular weight and lipophilicity (clogP ~2.5–3.0 estimated), favoring hydrophobic target interactions. In contrast, the fluorine in 1-(4-fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride () provides electronegativity for hydrogen bonding without significant weight gain .
- Oxygen vs.
Biological Activity
6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane (CAS No. 1779136-48-9) is a compound belonging to the class of spirocyclic amines, characterized by its unique spirocyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of 282.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound is closely linked to its ability to interact with various biological targets, particularly in the context of hemoglobin regulation. Research indicates that derivatives of 2-azaspiro[3.3]heptane can induce fetal hemoglobin (HbF) production, which is crucial for managing β-thalassemia and sickle cell disease (SCD) . The mechanism appears to involve the reactivation of the γ-globin gene, facilitating globin switching and increasing HbF levels in erythroid progenitor cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications on the azaspiro structure significantly influence biological efficacy and safety profiles. For instance, compounds with rigid structures have shown improved oral bioavailability and reduced genotoxicity compared to traditional treatments like hydroxyurea .
Case Studies and Research Findings
- Fetal Hemoglobin Induction :
- Safety Profile :
Comparative Biological Data Table
| Compound Name | CAS Number | Molecular Weight | HbF Induction | Safety Profile |
|---|---|---|---|---|
| This compound | 1779136-48-9 | 282.18 g/mol | Significant | No genotoxic effects |
| Compound 18 (related derivative) | N/A | N/A | High | Safer than hydroxyurea |
Q & A
Q. How can researchers optimize the synthesis of 6-((4-bromobenzyl)oxy)-2-azaspiro[3.3]heptane using Design of Experiments (DoE)?
- Methodological Answer: The synthesis of spirocyclic compounds often involves multi-step processes. For example, a two-step protocol was developed for structurally similar intermediates (e.g., 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane) using DoE to optimize reaction parameters such as temperature, stoichiometry, and solvent polarity . Key steps include:
- Step 1: Alkylation of aromatic amines (e.g., 2-fluoro-4-nitroaniline) with bis(bromomethyl)oxetane under hydroxide-facilitated conditions.
- Step 2: Cyclization via Schotten–Baumann conditions, achieving >87% yield at 100 g scale .
Critical parameters to optimize include reaction time (18–24 hrs) and purification methods (e.g., crystallization vs. chromatography) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer: Structural validation requires a combination of:
- 1H/13C NMR: To identify spirocyclic framework signals (e.g., δ = 4.86 ppm for oxetane protons, δ = 143.6 ppm for quaternary carbons) .
- GC-MS/HPLC: For purity assessment (>99% achieved via distillation or recrystallization) .
- X-ray crystallography: Used in analogs (e.g., 2-azaspiro[3.3]heptane hydrochloride) to confirm spatial arrangement .
Q. How does the bromobenzyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: The 4-bromobenzyl moiety enhances electrophilicity at the benzylic position, enabling SN2 reactions with amines or thiols. For example:
- Amination: React with primary/secondary amines (e.g., benzylamine) in DMF at 60°C to form substituted derivatives .
- Thioether formation: Use NaSH or thiourea in polar aprotic solvents (e.g., DMSO) .
Steric hindrance from the spirocyclic core may require elevated temperatures (80–100°C) for complete conversion .
Advanced Research Questions
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer: Scalability issues include:
- Thermal instability: Oxalate salts of related spiro compounds decompose above 80°C; use low-temperature crystallization (-20°C) .
- Purification bottlenecks: Replace chromatography with continuous flow reactors for intermediates like 3,3-bis(bromomethyl)oxetane .
- Solvent waste: Optimize solvent recovery (e.g., DMF recycling via vacuum distillation) .
Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets (e.g., GAK or AAK1)?
- Methodological Answer: Spirocyclic analogs (e.g., 6-bromoisothiazolo-pyridine derivatives) have shown kinase inhibition via:
- Enzyme assays: Measure IC50 using ADP-Glo™ kinase assays with recombinant GAK/AAK1 .
- Cellular uptake studies: Use fluorescently tagged derivatives to assess membrane permeability .
- Molecular docking: Compare binding poses with co-crystal structures of related inhibitors (e.g., PDB: 5J7T) .
Q. How can stability and solubility issues of this compound derivatives be addressed in formulation studies?
- Methodological Answer:
- Salt formation: Oxalate or trifluoroacetate salts improve aqueous solubility (e.g., 2-oxa-6-azaspiro[3.3]heptane oxalate, 97% purity) .
- Prodrug strategies: Esterify hydroxyl groups (e.g., tert-butyl carbamate derivatives) to enhance lipophilicity .
- Lyophilization: For labile compounds, lyophilize in sucrose/PVP matrices to prevent hydrolysis .
Q. How should researchers reconcile discrepancies in synthetic yields reported for similar spirocyclic intermediates?
- Methodological Answer: Conflicting data (e.g., 72% vs. 87% yields for oxetane alkylation) may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
